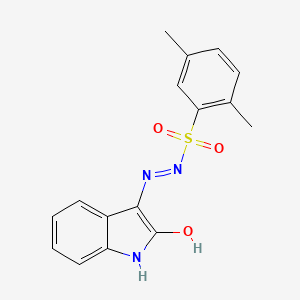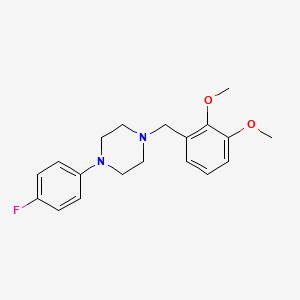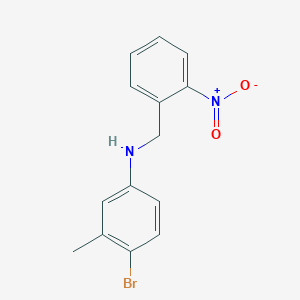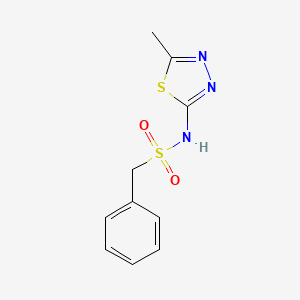
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide, also known as MTM, is a chemical compound that has been widely studied for its potential therapeutic properties. MTM belongs to the class of sulfonamides, which are a group of compounds that have been used as antibiotics and antidiabetic agents. MTM has been found to exhibit antitumor, anti-inflammatory, and antifungal activities.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide is not fully understood. However, it has been proposed that N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide may inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase may lead to a decrease in the growth and proliferation of cancer cells. N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has also been found to inhibit the migration and invasion of cancer cells, which may contribute to its anti-tumor properties. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has been shown to decrease the production of reactive oxygen species, which are molecules that can cause cellular damage and contribute to the development of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide in lab experiments is that it has been extensively studied and its properties are well-known. N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one limitation of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Future Directions
There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide. One area of research is to further investigate its mechanism of action and to identify specific targets that it may interact with. Another area of research is to explore its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, research could focus on developing new derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide that may have improved properties and efficacy.
Synthesis Methods
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide can be synthesized by reacting 5-methyl-1,3,4-thiadiazol-2-amine with 1-phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide as a white crystalline solid. The yield of the reaction is typically around 70%.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has also been shown to have anti-inflammatory properties, which make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has been found to have antifungal activity against several fungal species, including Candida albicans.
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-8-11-12-10(16-8)13-17(14,15)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCLMDGUNXAYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

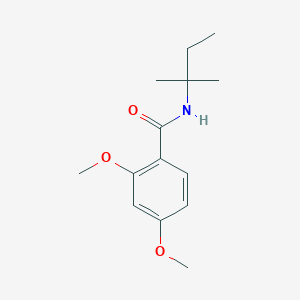
![N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5726819.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)

![3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B5726834.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5726845.png)
![2-(4-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5726846.png)
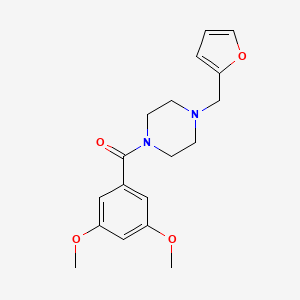
![N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)
![5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5726861.png)
